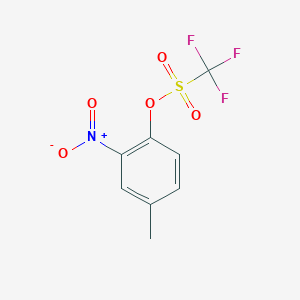

4-Methyl-2-nitrophenyl trifluoromethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methyl-2-nitrophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO5S/c1-5-2-3-7(6(4-5)12(13)14)17-18(15,16)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUPDNUBFUXJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60772852 | |

| Record name | 4-Methyl-2-nitrophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60772852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195455-54-0 | |

| Record name | 4-Methyl-2-nitrophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60772852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-4-Methyl-2-nitrophenyl-trifluoromethanesulfonate

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-methyl-2-nitrophenyl trifluoromethanesulfonate, a valuable intermediate in pharmaceutical and materials science research. The document details a robust and reproducible protocol for the triflation of 4-methyl-2-nitrophenol using trifluoromethanesulfonic anhydride. It delves into the underlying reaction mechanism, safety considerations, and analytical characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding and practical application of this synthetic transformation.

Introduction: Significance and Applications

This compound, often referred to as a triflate, is a key organic compound utilized as a precursor in a variety of advanced chemical syntheses. The triflate group is an excellent leaving group, making this molecule a versatile substrate for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the nitro and methyl groups on the phenyl ring provides specific electronic and steric properties that can be further manipulated to achieve desired target molecules.

The Chemistry of Triflate Synthesis: Mechanism and Rationale

The synthesis of aryl triflates from phenols is a well-established transformation in organic chemistry.[1][2] The most common and efficient method involves the reaction of a phenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base.[2][3]

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the highly electrophilic sulfur atom of triflic anhydride.[4] The presence of a base, typically a non-nucleophilic amine like pyridine or triethylamine, is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion.[5][6] This deprotonation significantly accelerates the reaction rate. The trifluoromethanesulfonyl group (CF₃SO₂–), with its strong electron-withdrawing nature, renders the triflate anion (CF₃SO₃⁻) a very stable and, consequently, an excellent leaving group.

The choice of triflic anhydride as the triflating agent is due to its high reactivity, which allows the reaction to proceed efficiently, often at low temperatures.[2][7] Alternative, milder reagents like N-phenyltriflimide exist but often require longer reaction times or microwave heating to achieve comparable yields.[2]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, validated protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Methyl-2-nitrophenol | ≥98% | Commercially Available | Starting material. |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | ≥99% | Commercially Available | Highly corrosive and moisture-sensitive.[8][9] |

| Pyridine | Anhydrous | Commercially Available | Base and solvent. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent. |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | N/A | For workup. |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | For workup. |

| Brine (Saturated NaCl Solution) | N/A | N/A | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | N/A | Drying agent. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

| Hexane | ACS Grade | Commercially Available | Eluent for chromatography. |

| Ethyl Acetate | ACS Grade | Commercially Available | Eluent for chromatography. |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles

-

Ice-water bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-2-nitrophenol (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Triflic Anhydride: Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition. A general procedure for this type of reaction is described in Organic Syntheses.[10]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. It is advisable to neutralize the silica gel with triethylamine to prevent the decomposition of the triflate.[11]

-

-

Characterization: The structure and purity of the isolated product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR) and mass spectrometry.

Safety and Handling Precautions

Trifluoromethanesulfonic anhydride is a highly reactive, corrosive, and moisture-sensitive reagent that must be handled with extreme care in a well-ventilated fume hood.[8][9] It can cause severe skin burns and eye damage.[8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] In case of contact, immediately flush the affected area with copious amounts of water.[12][14] Triflic anhydride reacts violently with water, releasing toxic fumes.[13] Therefore, all glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere.

Data Summary and Characterization

The following table summarizes typical quantitative data for this synthesis.

| Parameter | Value |

| Reactant Ratios | |

| 4-Methyl-2-nitrophenol | 1.0 eq |

| Pyridine | 1.2 eq |

| Trifluoromethanesulfonic Anhydride | 1.1 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Yield and Purity | |

| Typical Isolated Yield | 85-95% |

| Purity (by NMR) | >98% |

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the aromatic protons and the methyl group protons.

-

¹³C NMR: Signals for the aromatic carbons, the methyl carbon, and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.

-

¹⁹F NMR: A singlet in the region of -73 ppm is characteristic of the triflate group.[4]

-

IR (Infrared Spectroscopy): Strong absorption bands corresponding to the S=O stretching of the sulfonate group and the N-O stretching of the nitro group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product.

Conclusion

The synthesis of this compound via the triflation of 4-methyl-2-nitrophenol with triflic anhydride is a highly efficient and reliable method. This guide provides a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol and necessary safety precautions. By following this guide, researchers can confidently prepare this valuable intermediate for its diverse applications in modern organic synthesis.

References

-

Larhed, M., Moberg, C., & Hallberg, A. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(17), 2933-2936. [Link]

-

Frantz, D. E., Weaver, D. G., & Fässler, R. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717-4718. [Link]

-

ResearchGate. (n.d.). Practical Synthesis of Aryl Triflates under Aqueous Conditions. [Link]

-

Verdonck, T., et al. (2021). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]

-

Loba Chemie. (2019). TRIFLUOROMETHANESULPHONIC ANHYDRIDE Material Safety Data Sheet. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. [Link]

-

Organic Syntheses. (n.d.). 4-CHLOROPHENYL TRIFLUOROMETHANESULFONATE. [Link]

-

Ataman Kimya. (n.d.). TRIFLIC ANHYDRIDE. [Link]

-

Wikipedia. (n.d.). Trifluoromethanesulfonic anhydride. [Link]

-

ACS Publications. (2024). Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. [Link]

-

Digital Scholarship@UNLV. (2022). Triflic Anhydride (Tf₂O)-Activated Transformations of Amides, Sulfoxides and Phosphorus Oxides via Nucleophilic Trapping. [Link]

-

Organic Syntheses. (1974). PREPARATION OF VINYL TRIFLUOROMETHANESULFONATES: 3-METHYL-2-BUTEN-2-YL TRIFLATE. [Link]

-

PubMed. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. [Link]

-

PubChem. (n.d.). C4H6F6O6S2. [Link]

-

OC-Praktikum. (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). First synthesis of ortho-trifluoromethylated aryl triflates. [Link]

-

PubMed. (n.d.). Preparation and palladium-catalyzed cross-coupling of aryl triethylammonium bis(catechol) silicates with aryl triflates. [Link]

-

PubChem. (n.d.). (4-Methoxy-2-nitrophenyl) methanesulfonate. [Link]

Sources

- 1. The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 7. "Triflic Anhydride (Tf < inf > 2 < /inf > O)-Activated Transformations" by Hai Huang and Jun Y. Kang [oasis.library.unlv.edu]

- 8. lobachemie.com [lobachemie.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. carlroth.com [carlroth.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Nitrophenyl Trifluoromethanesulfonates for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of modern organic synthesis, the strategic activation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the myriad of activating agents, nitrophenyl trifluoromethanesulfonates, commonly referred to as nitrophenyl triflates, have emerged as powerful and versatile reagents. This guide provides an in-depth exploration of this class of compounds, with a primary focus on the well-characterized and widely utilized 4-Nitrophenyl trifluoromethanesulfonate (CAS No. 17763-80-3) . While a specific entry for "4-methyl-2-nitrophenyl trifluoromethanesulfonate" is not readily found in major chemical databases, the principles, reactions, and applications discussed herein are broadly applicable to substituted analogs and will be of significant value to researchers working in drug discovery and development. We will also explore the synthesis of a key potential precursor, 4-methyl-2-nitrophenol , to provide a more comprehensive resource.

Core Concepts: The Utility of the Triflate Group

The trifluoromethanesulfonate (triflate or OTf) group is an exceptionally good leaving group due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting triflate anion through resonance and induction. This high reactivity makes triflating agents essential for a variety of transformations in organic chemistry.

Key Physicochemical Properties of 4-Nitrophenyl Trifluoromethanesulfonate

| Property | Value | Source |

| CAS Number | 17763-80-3 | [1][2][3] |

| Molecular Formula | C₇H₄F₃NO₅S | [2][3] |

| Molecular Weight | 271.17 g/mol | [1][2][3] |

| Appearance | Light orange to yellow to green powder to crystal | [2] |

| Melting Point | 52-56 °C | [1][2] |

| Purity | ≥ 99% (GC) | [2] |

Synthesis of Aryl Triflates: A Step-by-Step Protocol

The synthesis of aryl triflates from phenols is a cornerstone application of triflating agents. 4-Nitrophenyl trifluoromethanesulfonate can serve as a triflating agent for the synthesis of other aryl triflates.[1] The following is a generalized protocol based on established methodologies.

Objective: To synthesize an aryl triflate from a corresponding phenol using a triflating agent in the presence of a base.

Materials:

-

Phenol derivative

-

Trifluoromethanesulfonic anhydride (Tf₂O) or a suitable triflating agent

-

Pyridine or another non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol derivative (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction and minimize side product formation.

-

Addition of Triflating Agent: Add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the stirred solution. The slow addition is critical for maintaining temperature control.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel to afford the desired aryl triflate.

Self-Validating System: The purity of the final product can be readily assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and absence of starting material or byproducts. The sharp melting point of a crystalline product is also a good indicator of high purity.

Visualization of the Synthesis Workflow:

Caption: General workflow for the synthesis of aryl triflates from phenols.

Applications in Drug Development and Research

Aryl triflates are exceptionally valuable intermediates in drug discovery due to their ability to participate in a wide range of palladium-catalyzed cross-coupling reactions.[1] This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of diverse molecular scaffolds.

Key Applications:

-

Suzuki Coupling: Reaction of an aryl triflate with an organoboron compound.

-

Stille Coupling: Reaction with an organotin compound.

-

Heck Coupling: Reaction with an alkene.

-

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond.

-

Sonogashira Coupling: Reaction with a terminal alkyne.

The nitro group on the phenyl ring of 4-nitrophenyl trifluoromethanesulfonate makes the triflate an even better leaving group, enhancing its reactivity in these coupling reactions.

Visualization of a Key Application:

Caption: Schematic of the Suzuki cross-coupling reaction using an aryl triflate.

Synthesis of 4-Methyl-2-nitrophenol: A Potential Precursor

For researchers interested in synthesizing the specifically named "this compound," the first step would be the preparation of 4-methyl-2-nitrophenol (CAS No. 119-33-5).[4]

Protocol for the Nitration of p-Cresol:

A common method for the synthesis of 4-methyl-2-nitrophenol is the direct nitration of p-cresol.[5]

Materials:

-

p-Cresol

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Ice

Experimental Protocol:

-

Cooling: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve p-cresol in DCM.

-

Acid Addition: Slowly add concentrated sulfuric acid while maintaining the temperature below 5°C.

-

Nitration: Add a pre-cooled mixture of nitric acid and sulfuric acid dropwise with vigorous stirring, ensuring the temperature remains low.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture over crushed ice and separate the organic layer.

-

Neutralization and Extraction: Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-methyl-2-nitrophenol.

Safety and Handling

4-Nitrophenyl trifluoromethanesulfonate is a corrosive substance that can cause severe skin burns and eye damage.[1][6] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

References

-

Methyl trifluoromethanesulfonate - Wikipedia. (URL: [Link])

-

4-Nitrophenyl methanesulfonate | C7H7NO5S | CID 314296 - PubChem. (URL: [Link])

-

Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC - NIH. (URL: [Link])

-

Methyl triflate | C2H3F3O3S | CID 9526 - PubChem - NIH. (URL: [Link])

-

Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

4-nitrophenyl trifluoromethanesulfonate (C7H4F3NO5S) - PubChemLite. (URL: [Link])

-

4-Nitrophenyltriflate and 4-Nitrophenylnonaflate as New Perfluoroalkanesulfonyl Transfer Agents: Experimental and Computational Studies - Infoscience. (URL: [Link])

Sources

- 1. 4-Nitrophenyl trifluoromethanesulfonate 99 17763-80-3 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 4-甲基-2-硝基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Nitrophenyl Trifluoromethanesulfonate | 17763-80-3 | TCI EUROPE N.V. [tcichemicals.com]

"properties of 4-methyl-2-nitrophenyl trifluoromethanesulfonate"

An In-depth Technical Guide to 4-methyl-2-nitrophenyl trifluoromethanesulfonate: Synthesis, Properties, and Applications in Modern Organic Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of significant potential in synthetic organic chemistry. While specific experimental data for this molecule is not extensively documented in public literature, this document leverages established principles and data from closely related analogues to project its properties, propose a robust synthetic pathway, and detail its expected utility in key transformations vital to research, particularly in the field of drug development.

Introduction: A Triflate of Untapped Potential

In the landscape of modern organic synthesis, the quest for versatile and reactive building blocks is perpetual. Aryl trifluoromethanesulfonates (aryl triflates) have firmly established themselves as indispensable tools, serving as highly effective substitutes for aryl halides in a myriad of transition-metal-catalyzed cross-coupling reactions. The triflate group (–OTf) is one of the most potent leaving groups known, a property that underpins its exceptional reactivity.

This guide focuses on the specific, yet underexplored, molecule: This compound . The unique arrangement of its functional groups—a reactive triflate, an electron-withdrawing nitro group, and a methyl group on an aromatic scaffold—suggests a rich and nuanced reactivity profile. The nitro group's electronic influence is anticipated to enhance the electrophilicity of the aromatic ring, potentially facilitating reactions that are challenging with less activated substrates.

This document serves as a forward-looking technical primer for researchers and drug development professionals. It provides a well-reasoned, prospective analysis of the compound's characteristics, a detailed and field-proven methodology for its synthesis from a common precursor, and a thorough exploration of its potential in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Predicted Physicochemical & Spectroscopic Profile

The physical and spectroscopic properties of this compound are projected based on the known data of analogous compounds, such as 4-nitrophenyl trifluoromethanesulfonate and other substituted aryl triflates.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comments |

| Molecular Formula | C₈H₆F₃NO₅S | Based on structural components. |

| Molecular Weight | 299.19 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to off-white solid | Similar to other nitrophenyl triflates. |

| Melting Point | 45-55 °C | Expected to be a low-melting solid. |

| Solubility | Soluble in dichloromethane, THF, toluene, ethyl acetate; Insoluble in water. | Typical for aryl triflates. Hydrolytically unstable. |

Spectroscopic Characterization (Expected)

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show three aromatic protons with distinct shifts due to the substitution pattern, and a singlet for the methyl group. Predicted shifts: δ ~8.0-8.2 (d, 1H), δ ~7.5-7.7 (dd, 1H), δ ~7.3-7.5 (d, 1H), δ ~2.5 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): Key signals would include the carbon attached to the triflate group, the carbons of the nitro-substituted ring, and the methyl carbon. The carbon bearing the triflate group is expected in the δ 145-150 ppm range.

-

¹⁹F NMR (CDCl₃, 376 MHz): A characteristic singlet is expected for the CF₃ group of the triflate moiety, typically appearing around δ -73 ppm.[1] This signal is a definitive diagnostic for the successful formation of the triflate ester.

-

Infrared (IR): Strong absorptions are predicted for the S=O stretching of the sulfonate group (~1420 and ~1210 cm⁻¹), C-F stretching (~1250 cm⁻¹), and asymmetric/symmetric stretching of the NO₂ group (~1530 and ~1350 cm⁻¹).

Proposed Synthesis: A Reliable Pathway

The most direct and widely adopted method for synthesizing aryl triflates is the reaction of the corresponding phenol with trifluoromethanesulfonic (triflic) anhydride (Tf₂O) in the presence of a base.[2][3][4] An alternative, highly practical approach employs biphasic aqueous conditions, which circumvents the need for anhydrous solvents and amine bases, simplifying product isolation.[5][6]

Workflow for Synthesis of this compound

Caption: Proposed workflow for the synthesis of the target aryl triflate.

Detailed Experimental Protocol: Aqueous Schotten-Baumann Method

This protocol is adapted from established procedures for aryl triflate synthesis under aqueous conditions, which are known for their efficiency and ease of workup.[5][6]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-nitrophenol (1.0 eq.). Add toluene (e.g., 2 mL per mmol of phenol) and a 30% (w/v) aqueous solution of potassium phosphate (K₃PO₄) (2 mL per mmol of phenol).

-

Cooling: Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.

-

Reagent Addition: Add triflic anhydride (Tf₂O) (1.2 eq.) dropwise via syringe over 10-15 minutes. Causality: The slow addition is critical to control the exothermicity of the reaction and prevent potential side reactions. The vigorous stirring ensures efficient mixing between the aqueous and organic phases where the reaction occurs at the interface.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 30 minutes. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and collect the organic (toluene) layer.

-

Washing: Wash the organic layer with water (1 x volume) to remove inorganic salts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can often be used directly in subsequent coupling reactions. If higher purity is required, purification can be achieved via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reactivity Profile and Key Synthetic Applications

The triflate group makes this compound an excellent electrophile for palladium-catalyzed cross-coupling reactions. It is expected to be more reactive than the analogous aryl bromides and chlorides in many cases.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals and materials science. Aryl triflates are highly effective substrates for this transformation.[7][8]

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound

-

Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand such as PCy₃ (2.4 mol%), and the boronic acid (1.2 eq.).[8] Expertise: The choice of ligand is critical. For electron-poor aryl triflates, electron-rich and bulky phosphine ligands like tri-tert-butylphosphine or tricyclohexylphosphine often provide superior results by promoting the oxidative addition step and stabilizing the catalytic species.[8]

-

Reagent Addition: Add this compound (1.0 eq.) and a base such as powdered K₃PO₄ (3.0 eq.).

-

Solvent: Add a suitable anhydrous solvent (e.g., toluene or 1,4-dioxane).

-

Reaction: Heat the reaction mixture (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of aryl-amine bonds is one of the most frequent transformations in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for this purpose, and aryl triflates are excellent substrates.[9][10]

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of this compound

-

Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), a suitable ligand such as BINAP or DPPF (2-4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq.) to an oven-dried Schlenk tube.[10][11]

-

Reagent Addition: Add the aryl triflate (1.0 eq.) and the amine (1.2 eq.) followed by an anhydrous solvent like toluene.

-

Reaction Conditions: Seal the tube and heat the mixture (typically 80-110 °C) until the reaction is complete. Trustworthiness: A potential side reaction is the hydrolysis of the aryl triflate back to the phenol, which can be promoted by trace water or certain bases.[12] Using rigorously dried solvents and glassware is crucial. In some cases, slow addition of the triflate to the reaction mixture can suppress this side reaction by maintaining a low instantaneous concentration of the electrophile.[11]

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent, and quench carefully with water. Extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired arylamine.

Safety and Handling

While specific toxicity data for this compound is unavailable, its handling should be guided by the known hazards of its constituent functional groups.

-

Triflate Moiety: Triflic anhydride and related compounds are corrosive and moisture-sensitive. The target compound is expected to be a skin and eye irritant.

-

Nitroaromatic Group: Many nitroaromatic compounds are toxic and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent hydrolysis.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a promising, highly activated building block for synthetic chemists. Its predicted properties and reactivity profile, based on the robust and well-documented chemistry of analogous aryl triflates, position it as a valuable substrate for constructing complex molecular architectures. The detailed synthetic and application protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and exploit the full potential of this versatile reagent in drug discovery and materials science. Further experimental validation is encouraged to fully map the capabilities of this intriguing molecule.

References

-

K. W. Anderson, T. Ikawa, R. Tundel, S. L. Buchwald. Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(21), 3513-3515 (2002). [Link]

-

O. Y. Yuen, S. S. Ng, Z. Chen, et al. General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7890-7901 (2021). [Link]

-

D. E. Frantz, D. G. Weaver, J. P. Carey, M. H. Kress, U. H. Dolling. Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717-4718 (2002). [Link]

-

G. Espino, A. Kurbangalieva, J. M. Brown. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (16), 1742-1744 (2007). [Link]

-

A. F. Littke, C. Dai, G. C. Fu. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028 (2000). [Link]

-

F. Qing, J. Fan, H. Sun, X. Yue. First synthesis of ortho-trifluoromethylated aryl triflates. Journal of the Chemical Society, Perkin Transactions 1, (20), 3053-3058 (1997). [Link]

-

A. T. L. Lee, Y. Wang, K. B. Sharpless. SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv (2021). [Link]

-

D. E. Frantz, D. G. Weaver, J. P. Carey, M. H. Kress, U. H. Dolling. Practical Synthesis of Aryl Triflates under Aqueous Conditions. ResearchGate (2002). [Link]

-

G. Espino, A. Kurbangalieva, J. M. Brown. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (2007). [Link]

-

G. Espino, A. Kurbangalieva, J. M. Brown. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. ElectronicsAndBooks (2007). [Link]

-

W. W. K. R. Mederski, M. Lefort, M. Germann, D. K. K. M. K. D. K. M. K. D. K. M. K. D. K. M. K. D. K. M. K. D. K. M. K. D. K. M. K. D. K. M. K. D. K. M. K. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 13(5), 1039-1047 (2008). [Link]

-

D. E. Frantz, D. G. Weaver, J. P. Carey, M. H. Kress, U. H. Dolling. Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Chemistry Portal (2002). [Link]

-

D. Gelman, L. J. W. Shimon, D. Milstein. Palladium-catalyzed phosphination of functionalized aryl triflates. Tetrahedron Letters, 44(21), 4087-4090 (2003). [Link]

-

A. Borzenko, S. D. Timpa, D. J. V. C. T. R. Wilson, R. A. Singer, G. A. ChM, Y. K. Chung. Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv (2020). [Link]

-

Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

-

Reddit user discussion. Anyone have experience with Buchwald-Hartwig Amination of Triflates?. Reddit r/chemistry (2012). [Link]

-

V. V. Grushin, H. Alper. Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma.-Aryl)palladium Complexes. Organometallics, 12(5), 1890-1901 (1993). [Link]

-

J. Louie, M. S. Driver, B. C. Hamann, J. F. Hartwig. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. The Journal of Organic Chemistry, 62(5), 1268-1273 (1997). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 12. reddit.com [reddit.com]

A Comprehensive Technical Guide to the Stability and Storage of 4-methyl-2-nitrophenyl trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4-methyl-2-nitrophenyl trifluoromethanesulfonate. As a reactive intermediate of significant interest in organic synthesis and pharmaceutical development, a thorough understanding of its chemical stability is paramount for ensuring experimental reproducibility, maximizing yield, and maintaining safety. This document synthesizes information from published literature on analogous aryl triflates and nitrophenyl compounds to offer a comprehensive perspective on the thermal, hydrolytic, and photochemical stability of this reagent. Detailed protocols for handling, storage, and the assessment of degradation are provided to equip researchers with the necessary knowledge for its effective and safe utilization.

Introduction: The Triflate Moiety in Modern Synthesis

The trifluoromethanesulfonate (triflate) group is one of the most effective leaving groups in organic chemistry, a property derived from the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion through resonance. Aryl triflates, such as this compound, have emerged as versatile substrates in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions.[1][2][3] Their utility stems from their high reactivity, which often surpasses that of the corresponding aryl halides. However, this inherent reactivity also predisposes them to various degradation pathways, necessitating careful consideration of their stability and storage.

This guide will elucidate the key factors governing the stability of this compound, enabling researchers to mitigate degradation and ensure the integrity of this valuable synthetic building block.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from closely related analogs.

| Property | Inferred Value/Characteristic | Rationale/Supporting Evidence |

| Molecular Formula | C₈H₆F₃NO₅S | Based on chemical structure. |

| Molecular Weight | 299.19 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Aryl triflates are often crystalline solids at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, toluene) | Expected behavior for an aryl triflate used in organic synthesis. |

| Reactivity | Highly reactive electrophile | The triflate is an excellent leaving group, and the nitro group further activates the aromatic ring. |

Stability Profile of this compound

The stability of this compound is influenced by three primary factors: temperature, moisture (hydrolysis), and light (photolysis).

Thermal Stability

Aryl triflates are generally considered to be surprisingly stable to high temperatures, a property that has been leveraged in high-temperature, microwave-assisted synthesis. Studies have shown that aryl triflates can be heated to temperatures up to 120°C with minimal decomposition. However, it is a prudent practice to avoid unnecessarily high temperatures to prevent potential degradation, especially in the presence of impurities that could catalyze decomposition. The presence of a nitro group on the aromatic ring could potentially influence its thermal stability, although specific data on this is limited.

Key Insight: While generally robust, prolonged exposure to elevated temperatures should be avoided. For synthetic applications, reaction temperatures should be optimized to be as low as feasible to achieve the desired transformation.

Hydrolytic Stability

The presence of the triflate ester moiety renders the molecule susceptible to hydrolysis, particularly under basic conditions. The hydrolysis of aryl triflates results in the formation of the corresponding phenol and triflic acid.

Studies on related aryl triflates have demonstrated good stability in aqueous solutions at acidic and neutral pH (pH 3.5 and 7.4) at 37°C for several hours.[1] However, at a basic pH of 9, significant degradation was observed, with only 30% of the compound remaining after a similar incubation period.[1] This is a critical consideration for both reaction conditions and work-up procedures.

Causality: The increased rate of hydrolysis under basic conditions is due to the nucleophilic attack of hydroxide ions on the electrophilic sulfur atom of the triflate group, leading to the cleavage of the S-O bond.

Photochemical Stability

The nitrophenyl moiety in this compound raises concerns about its stability upon exposure to light, particularly ultraviolet (UV) radiation. Nitrophenolic compounds are known to undergo photodegradation.[4][5][6] For instance, 4-nitrophenol is known to gradually turn red upon exposure to sunlight. The mechanism of photodegradation can be complex, involving photo-ionization to produce radical cations and phenoxyl radicals.[5] Oxygen can enhance the photodegradation efficiency.[5]

The quantum yield of photodegradation for nitrophenols can be significant, indicating a high propensity for light-induced decomposition. While the triflate group may influence the photochemistry, it is reasonable to assume that this compound will exhibit some degree of photosensitivity.

Recommended Storage and Handling Protocols

Based on the stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a refrigerator at 2-8°C. | To minimize thermal decomposition and slow down potential hydrolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent contact with atmospheric moisture, which can lead to hydrolysis. |

| Light | Store in an amber or opaque container. | To protect the compound from light-induced degradation. |

| Container | Use a tightly sealed glass vial with a Teflon-lined cap. | To prevent moisture ingress and ensure compatibility with the reactive compound. Avoid plastic containers that may be permeable to moisture or reactive with the compound. |

| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials. | General best practice for storing reactive chemicals. |

Handling Procedures

Given the reactive and potentially hazardous nature of triflating agents, strict adherence to safety protocols is essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Inert Atmosphere Techniques: When dispensing the reagent, use of a glove box or glove bag is recommended to minimize exposure to air and moisture. If a glove box is not available, use techniques such as flushing the container with an inert gas before and after use.

-

Dispensing: Use clean, dry spatulas and glassware. Avoid cross-contamination with other reagents.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper disposal.

Assessing the Purity and Degradation of this compound

Regularly assessing the purity of this compound is crucial, especially for long-term storage or before use in sensitive reactions.

Analytical Methods for Purity Assessment

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for assessing the purity of the compound and detecting degradation products. The appearance of signals corresponding to 4-methyl-2-nitrophenol in the ¹H NMR spectrum would indicate hydrolysis. ¹⁹F NMR can be used to monitor the integrity of the triflate group.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A patent for the determination of trace trifluoromethanesulfonates in pharmaceuticals describes a headspace GC-MS method following derivatization. This highlights the applicability of GC-MS for sensitive detection of triflate-containing compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to determine the purity of the compound and quantify any non-volatile impurities or degradation products.

Experimental Protocol: Monitoring Hydrolytic Stability by ¹H NMR

This protocol provides a framework for assessing the hydrolytic stability of this compound under specific pH conditions.

Materials:

-

This compound

-

NMR tubes

-

Deuterated solvent (e.g., acetonitrile-d₃)

-

Buffer solutions of desired pH (e.g., pH 4, 7, and 9) prepared in D₂O

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of this compound and the internal standard in deuterated acetonitrile.

-

In separate NMR tubes, add a known volume of the stock solution.

-

To each NMR tube, add a specific volume of the desired pH buffer solution in D₂O.

-

Acquire an initial ¹H NMR spectrum (t=0) for each sample.

-

Incubate the NMR tubes at a controlled temperature (e.g., 25°C or 37°C).

-

Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

-

Integrate the signals corresponding to a characteristic proton of this compound and the internal standard.

-

Calculate the relative amount of the triflate remaining at each time point and plot the data to determine the rate of hydrolysis.

Incompatible Materials

To prevent hazardous reactions and degradation, this compound should be stored away from the following classes of compounds:

-

Strong Bases: (e.g., hydroxides, alkoxides) - Will rapidly hydrolyze the triflate.

-

Strong Nucleophiles: (e.g., amines, thiols) - Can displace the triflate group.

-

Strong Oxidizing Agents: The nitroaromatic system may be susceptible to oxidation.

-

Strong Acids: While more stable in acidic conditions than basic, very strong acids could potentially promote decomposition.

-

Water/Moisture: As detailed above, water will lead to hydrolysis.

Conclusion

This compound is a powerful synthetic tool whose efficacy is intrinsically linked to its stability. This guide has delineated the primary factors influencing its degradation: temperature, moisture, and light. By adhering to the recommended storage and handling protocols, researchers can significantly extend the shelf-life and ensure the integrity of this reagent. The implementation of routine analytical checks, such as NMR spectroscopy, is strongly encouraged to verify purity before use. A comprehensive understanding of the stability profile of this compound will empower scientists to utilize this versatile reagent with confidence, leading to more reliable and reproducible synthetic outcomes.

References

-

Influence of solvent on the electronic structure and the photochemistry of nitrophenols - RSC Publishing. (2023). Retrieved from [Link]

-

Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors. (2011). PubMed Central. Retrieved from [Link]

-

Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. (n.d.). ResearchGate. Retrieved from [Link]

-

Working with Triflates. (2013). Reddit. Retrieved from [Link]

-

Photocatalyzed degradation of adsorbed nitrophenolic compounds on semiconductor surfaces. (1992). Northwestern Scholars. Retrieved from [Link]

-

Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. (2011). Journal of the American Chemical Society. Retrieved from [Link]

-

Aryl Triflates in On-Surface Chemistry. (2020). PubMed. Retrieved from [Link]

-

Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. (n.d.). DSpace@MIT. Retrieved from [Link]

-

Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. (2009). MIT Open Access Articles. Retrieved from [Link]

-

Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. (2019). Frontiers in Chemistry. Retrieved from [Link]

-

Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. (2020). PubMed. Retrieved from [Link]

-

Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. (2021). ChemRxiv. Retrieved from [Link]

-

Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. (n.d.). ResearchGate. Retrieved from [Link]

-

Formation, Reactivity and Decomposition of Aryl Phospha‐Enolates. (2022). PubMed Central. Retrieved from [Link]

-

Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (2007). Macquarie University Research Portal. Retrieved from [Link]

-

Monitoring the Degradation of Metal‐Organic Framework Drug Nanocarriers by In‐Situ NMR Spectroscopy. (2024). ResearchGate. Retrieved from [Link]

-

NMR coupled with multivariate data analysis for monitoring the degradation of a formulated therapeutic monoclonal antibody. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermal decomposition of substituted tetraphenylborates. (1990). Elsevier. Retrieved from [Link]

-

NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PubMed Central. Retrieved from [Link]

-

Chemical Storage Guidelines. (2022). University of Windsor. Retrieved from [Link]

-

Thermal Decomposition Kinetics: Significance and symbolism. (n.d.). Consensus. Retrieved from [Link]

-

Guidelines for Safe Storage and Handling of Reactive Materials. (n.d.). Wiley. Retrieved from [Link]

-

Kinetics of the thermal decomposition of substituted alkyl and aryl azides. (1986). Sciact. Retrieved from [Link]

-

The rates of hydrolysis of aryl halides. (n.d.). Digital Commons @ NJIT. Retrieved from [Link]

-

CCPS Guidelines for Safe Storage and Handling of Reactive Materials. (n.d.). AIChE. Retrieved from [Link]

-

Correction to “Palladium-catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas”. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Correction to “Palladium-catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

An In-depth Technical Guide to the Safe Handling of 4-methyl-2-nitrophenyl trifluoromethanesulfonate

Introduction: Understanding the Reagent's Dual-Hazard Nature

4-methyl-2-nitrophenyl trifluoromethanesulfonate (CAS No. 136554-33-9) is a specialized organic reagent valued in synthetic chemistry. Its utility stems from the trifluoromethanesulfonate (triflate) group, an exceptional leaving group that facilitates a variety of cross-coupling and nucleophilic substitution reactions.[1][2] However, the very features that make this compound synthetically useful—the highly reactive triflate ester and the electron-deficient, toxicologically significant nitrophenyl core—also render it a significant operational hazard.

This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to safely handle, use, and dispose of this compound. The protocols herein are designed not merely as steps to follow, but as a self-validating system rooted in the causal relationship between the molecule's chemical properties and the necessary safety precautions.

Section 1: Hazard Identification and Comprehensive Risk Assessment

The primary risk associated with this compound is its dual-hazard profile: the potent electrophilicity conferred by the triflate group and the inherent toxicity of the aromatic nitro moiety.[3][4]

-

Electrophilic Reactivity (Triflate Group): The triflate group (-OTf) is an extremely effective leaving group, making the compound a powerful electrophile. This high reactivity means it can readily react with biological nucleophiles, such as the amine and thiol groups found in proteins and DNA. This reactivity is the mechanistic basis for its classification as a corrosive and irritating substance. Direct contact can lead to severe chemical burns to the skin and eyes.[5][6] Inhalation of dusts or mists can cause severe irritation and damage to the respiratory tract.

-

Inherent Toxicity (Nitrophenyl Group): Aromatic nitro compounds are a well-documented class of toxic substances.[3] They can be absorbed through the skin and often exhibit systemic effects.[3] The primary acute health hazard for many aromatic nitro compounds is cyanosis, a condition where the blood's ability to carry oxygen is impaired.[3] While the specific toxicology of this compound is not thoroughly investigated, the presence of the nitrophenyl group necessitates handling it as a potentially toxic substance with possible long-term health effects, including mutagenicity.[4][7]

1.1. GHS Classification and Hazard Summary

While a specific, universally adopted GHS classification for this exact compound is not available from all sources, a composite hazard profile can be constructed based on data for highly analogous compounds like 4-nitrophenyl trifluoromethanesulfonate and the known hazards of its functional groups.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Causality |

| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage. | The highly reactive triflate group readily undergoes nucleophilic attack by skin proteins, leading to rapid tissue damage. |

| Serious Eye Damage | Corrosion | Danger | H318: Causes serious eye damage.[6] | Similar to skin corrosion, the compound reacts destructively with eye tissues upon contact. |

| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and crossbones | Danger | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled. (Assumed based on analogs) | The nitrophenyl component can be readily absorbed, potentially leading to systemic toxicity.[3] |

| Specific Target Organ Toxicity | Health hazard | Warning | H335: May cause respiratory irritation. | Inhalation of fine dusts can irritate the sensitive mucous membranes of the respiratory system. |

Section 2: Hierarchy of Controls: A Proactive Safety Framework

Before any laboratory work begins, a risk assessment must dictate the necessary controls. The "Hierarchy of Controls" is a systematic approach to mitigating risk, prioritizing more effective, collective measures over individual ones.

Caption: Hierarchy of Controls for handling reactive reagents.

2.1. Engineering Controls (Primary Barrier)

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[8]

-

Ventilated Enclosure: For weighing analytical quantities, a ventilated balance enclosure or powder containment hood is highly recommended to minimize exposure and contamination.

2.2. Personal Protective Equipment (PPE) (Last Line of Defense)

PPE selection must be based on the compound's high reactivity and potential for skin absorption.[9][10]

| Protection Type | Specification | Rationale |

| Hand Protection | Double-gloving: Inner nitrile glove, outer butyl or Viton gloves.[11] | Nitrile provides good dexterity and splash protection. The outer, more robust glove provides extended resistance to this reactive aromatic compound. Gloves must be changed immediately upon contamination. |

| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[11] | Protects against splashes and dust. Standard safety glasses are insufficient. |

| Face Protection | Full-face shield worn over chemical splash goggles. | Required when handling larger quantities (>5 g) or when there is a significant risk of splashing or exothermic reaction. |

| Body Protection | Flame-resistant laboratory coat, fully buttoned.[12] | Provides a barrier against spills. Ensure cuffs are tucked into gloves. |

| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |

Section 3: Standard Operating Protocol: A Representative Suzuki-Miyaura Coupling

This section details a step-by-step workflow for using this compound as an electrophile in a common cross-coupling reaction. The causality behind each safety-critical step is explained.

Objective: To couple this compound with phenylboronic acid.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iloencyclopaedia.org [iloencyclopaedia.org]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. sams-solutions.com [sams-solutions.com]

- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

"characterization of 4-methyl-2-nitrophenyl trifluoromethanesulfonate NMR"

An In-depth Technical Guide to the NMR Characterization of 4-Methyl-2-nitrophenyl Trifluoromethanesulfonate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. As a pivotal reagent in modern organic synthesis, particularly in cross-coupling reactions where the trifluoromethanesulfonate (triflate) group serves as an excellent leaving group, its unambiguous structural verification is paramount. This document outlines the fundamental principles, experimental protocols, and data interpretation paradigms for ¹H, ¹³C, and ¹⁹F NMR analysis, ensuring scientific integrity and enabling confident application of this compound in synthetic workflows.

Foundational Principles: Structure and NMR Correlation

This compound possesses a unique electronic and structural landscape that is directly reflected in its NMR spectra. The molecule features a 1,2,4-trisubstituted benzene ring, bearing a weakly electron-donating methyl group, a strongly electron-withdrawing nitro group, and a highly electron-withdrawing triflate group. This substitution pattern removes the symmetry of the aromatic ring, rendering all aromatic protons and carbons magnetically inequivalent. The presence of fluorine atoms in the triflate moiety necessitates ¹⁹F NMR for complete characterization. A thorough multi-nuclear NMR analysis serves as a self-validating system for confirming the compound's identity and purity.

Caption: Molecular structure of this compound with key atoms labeled for NMR correlation.

Experimental Protocol: From Sample Preparation to Data Acquisition

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[1] Adherence to a validated protocol is crucial for achieving high-resolution data devoid of artifacts.

Materials and Reagents

-

This compound (solid)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆; DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tubes (rated for the spectrometer frequency)[2]

-

Pasteur pipette and glass wool or a syringe filter

Step-by-Step Sample Preparation

-

Solvent Selection : Chloroform-d (CDCl₃) is the preferred solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual signal.[3] If the compound exhibits poor solubility, alternatives such as Acetone-d₆ or DMSO-d₆ should be tested.

-

Weighing the Sample : For standard NMR analysis, weigh approximately 10-20 mg of the compound for ¹H NMR and 50 mg or more for ¹³C NMR to ensure an adequate signal-to-noise ratio.[3]

-

Dissolution : Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% TMS.[1] This volume ensures an optimal sample height of 40-50 mm in the tube.[1][2]

-

Filtration : To remove any particulate matter that can degrade spectral resolution by distorting magnetic field homogeneity, filter the solution.[4] This is best achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

-

Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Caption: Standard experimental workflow for NMR sample preparation and data acquisition.

Spectroscopic Analysis and Data Interpretation

The following sections detail the expected spectral features for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ 0.00) for ¹H and ¹³C NMR, and relative to CFCl₃ (δ 0.00) for ¹⁹F NMR.

¹H NMR Spectrum

The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The three aromatic protons are chemically distinct and will exhibit characteristic splitting patterns due to spin-spin coupling.

-

Aromatic Protons (H3, H5, H6) : These protons will appear significantly downfield (typically δ 7.5-8.5 ppm) due to the deshielding effects of the nitro and triflate groups.

-

H3 : This proton is ortho to the strongly electron-withdrawing nitro group and will be the most downfield signal, appearing as a doublet.

-

H5 : This proton is ortho to the methyl group and meta to both the nitro and triflate groups. It is expected to appear as a doublet of doublets.

-

H6 : This proton is ortho to the triflate group and meta to the nitro group. It will likely appear as a doublet.

-

-

Methyl Protons (-CH₃) : The methyl group protons will appear as a sharp singlet in the aliphatic region (typically δ 2.4-2.6 ppm).[5]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic (H3, H5, H6) | 7.5 - 8.5 | d, dd | ortho: 7-9 Hz, meta: 2-3 Hz |

| Methyl (-CH₃) | 2.4 - 2.6 | s (singlet) | N/A |

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals corresponding to the seven carbon atoms of the substituted phenyl ring and the trifluoromethyl carbon.

-

Aromatic Carbons (C1-C6) : These carbons resonate in the typical downfield region for aromatic systems (δ 120-155 ppm).

-

C1 (C-OTf) & C2 (C-NO₂) : The carbons directly attached to the highly electronegative oxygen and nitrogen atoms will be the most deshielded and appear furthest downfield.

-

C4 (C-CH₃) : The carbon bearing the methyl group will also show a distinct downfield shift.

-

-

Methyl Carbon (-CH₃) : This signal will appear in the aliphatic region, typically around δ 21 ppm.[5]

-

Trifluoromethyl Carbon (-CF₃) : A key diagnostic signal, the carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F ≈ 320 Hz).[5] Its chemical shift is typically around δ 120 ppm.[5]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (Coupled) |

| C-OTf (C1) | 148 - 155 | s |

| C-NO₂ (C2) | 145 - 150 | s |

| C-H (Aromatic) | 120 - 135 | d |

| C-CH₃ (C4) | 140 - 146 | s |

| -CH₃ | 20 - 22 | q |

| -CF₃ | ~120 | q (¹JC-F ≈ 320 Hz) |

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a simple and unambiguous confirmation of the triflate group.

-

Trifluoromethyl Group (-CF₃) : The spectrum is expected to show a single, sharp resonance. The chemical shift for triflate groups typically appears in the range of δ -73 to -79 ppm relative to CFCl₃.[6] The absence of coupling confirms the CF₃ group is not adjacent to other fluorine or phosphorus atoms.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -SO₂CF₃ | -73 to -79 | s (singlet) |

Conclusion: A Self-Validating Analysis

The comprehensive characterization of this compound is robustly achieved through the synergistic application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The distinct chemical shifts, characteristic splitting patterns in the ¹H spectrum, and the diagnostic quartet for the CF₃ carbon in the ¹³C spectrum, coupled with the singlet in the ¹⁹F spectrum, provide a multi-faceted and self-validating confirmation of the molecular structure. This analytical triad ensures the high fidelity of the reagent, which is critical for its successful application in sensitive and high-stakes synthetic procedures within research and drug development.

References

- NMR Sample Preparation. (n.d.). University of California, Riverside.

- NMR Sample Preparation. (n.d.). University of Ottawa.

- NMR Sample Preparation. (n.d.). University of Notre Dame.

- Sample Preparation and Positioning. (n.d.). University of California, San Diego.

- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.

- Supporting Information for "Reactions of Olefin and Acetylene Adducts of a Methyl-Bridged Diiridium Carbonyl Complex with Trimethylsilyl Trifluoromethanesulfonate". (2007). Wiley-VCH.

- Dohi, T., Hayashi, T., Kumar, R., Miyamoto, N., Nojiri, H., Takenaga, N., & Yoto, Y. (2021). (4-METHYLPHENYL)DIPHENYL SULFONIUM TRIFLUOROMETHANESULFONATE synthesis. Arkivoc, 2021(7), 7-18.

Sources

- 1. organomation.com [organomation.com]

- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 3. sites.uclouvain.be [sites.uclouvain.be]

- 4. sites.bu.edu [sites.bu.edu]

- 5. (4-METHYLPHENYL)DIPHENYL SULFONIUM TRIFLUOROMETHANESULFONATE synthesis - chemicalbook [chemicalbook.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Mass Spectrometric Analysis of 4-methyl-2-nitrophenyl trifluoromethanesulfonate: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-methyl-2-nitrophenyl trifluoromethanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization and fragmentation of this multifaceted molecule. We will explore detailed, field-proven experimental protocols and explain the causal relationships behind instrumental choices. By grounding our discussion in established fragmentation mechanisms of nitroaromatic and sulfonate-containing compounds, this guide aims to serve as an authoritative resource for the structural elucidation and sensitive detection of this compound and related compounds.

Introduction: The Analytical Imperative

This compound is a bespoke chemical entity of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Its structure, characterized by a nitrotoluene core functionalized with a highly reactive trifluoromethanesulfonate (triflate) leaving group, presents a unique analytical challenge. The triflate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable intermediate in synthetic pathways.[1] The presence of both a nitro group and a triflate moiety on the aromatic ring significantly influences its electronic properties and, consequently, its behavior in a mass spectrometer.

A thorough understanding of the mass spectrometric characteristics of this compound is paramount for reaction monitoring, purity assessment, and metabolite identification studies. This guide will provide the foundational knowledge and practical protocols to confidently analyze this compound.

Foundational Chemical Properties

To effectively analyze a molecule by mass spectrometry, a fundamental understanding of its chemical properties is essential. While specific experimental data for this compound is not widely published, we can infer its properties from the closely related compound, 4-nitrophenyl trifluoromethanesulfonate.[2][3]

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₈H₆F₃NO₅S | - |

| Molecular Weight | 285.19 g/mol | - |

| Monoisotopic Mass | 284.9946 g/mol | - |

| Key Functional Groups | Aromatic ring, Methyl group, Nitro group, Trifluoromethanesulfonate (triflate) group | - |

| Predicted Ionization Behavior | Amenable to both positive and negative ion modes in ESI and EI. | [4][5] |

Strategic Selection of Ionization Techniques

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) are viable options, each offering distinct advantages.

Electrospray Ionization (ESI): The Gentle Approach for Intact Ion Generation

ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile compounds.[6] Given the polar nature of the nitro and sulfonate groups, ESI is an excellent choice for generating intact molecular ions of this compound, which is crucial for molecular weight confirmation and subsequent tandem mass spectrometry (MS/MS) experiments.

-

Causality of Choice: ESI minimizes in-source fragmentation, allowing for the observation of the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The choice between positive and negative mode will depend on the specific information sought and the stability of the resulting ions.

Electron Ionization (EI): Unveiling Structural Detail Through Fragmentation

EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[7] This technique is often coupled with Gas Chromatography (GC) for the analysis of volatile and thermally stable compounds. While the thermal lability of the triflate group may be a concern, EI can provide a wealth of structural information through its characteristic fragmentation patterns.

-

Causality of Choice: The fragmentation patterns generated by EI are highly reproducible and can be compared to spectral libraries for compound identification. For this compound, EI would be particularly useful for elucidating the connectivity of the functional groups on the aromatic ring.

Predicted Fragmentation Pathways: A Mechanistic Exploration

The fragmentation of this compound in the mass spectrometer is predicted to be a composite of the fragmentation patterns of its constituent functional groups. The interplay between the ortho-positioned methyl and nitro groups is expected to give rise to unique fragmentation pathways, a phenomenon known as the "ortho-effect".[4][6]

Fragmentation in Positive Ion ESI-MS/MS

Upon collisional activation of the protonated molecule ([M+H]⁺, m/z 286), several fragmentation pathways are anticipated:

-

Loss of Triflic Acid (CF₃SO₂OH): The triflate group is an excellent leaving group, and a likely primary fragmentation is the neutral loss of triflic acid (150 u), leading to the formation of a nitrotoluenyl cation at m/z 136.

-

Loss of Sulfur Trioxide (SO₃): Cleavage of the O-S bond can result in the loss of SO₃ (80 u), yielding a fragment at m/z 206.

-

The "Ortho-Effect": Loss of a Hydroxyl Radical (•OH): A characteristic fragmentation of ortho-nitrotoluenes involves an intramolecular hydrogen abstraction from the methyl group by the nitro group, followed by the elimination of a hydroxyl radical (17 u).[8] This would result in a fragment at m/z 269. A subsequent loss of a hydrogen atom would lead to a fragment at m/z 268.

-

Loss of Nitrogen Dioxide (NO₂): A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as NO₂ (46 u), resulting in a fragment at m/z 240.[4]

-

Loss of Nitric Oxide (NO): Loss of NO (30 u) is another characteristic fragmentation of nitroaromatics, which would produce a fragment at m/z 256.[4]

Fragmentation in Electron Ionization (EI)

In EI, the molecular ion (M⁺•, m/z 285) will be formed, which will then undergo fragmentation. Many of the fragmentation pathways will be similar to those observed in positive ion ESI-MS/MS, but the radical cation nature of the molecular ion can lead to additional fragmentation routes.

-

α-Cleavage: Cleavage of the bond between the aromatic ring and the triflate group would be a major fragmentation pathway.

-

Rearrangement Reactions: The high energy of EI can induce complex rearrangement reactions, potentially leading to the formation of a tropylium ion (m/z 91) or other characteristic aromatic fragments.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the analysis of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

-

Working Solutions: Serially dilute the stock solution to prepare working solutions in the desired concentration range (e.g., 1 ng/mL to 1 µg/mL). The final solvent composition should be compatible with the chosen chromatographic method.

LC-ESI-MS/MS Analysis